molecular formula C15H30N2O2 B6340421 tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate CAS No. 1221342-79-5

tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate

Cat. No. B6340421
CAS RN: 1221342-79-5
M. Wt: 270.41 g/mol
InChI Key: XOFUWVXHOXLLON-UHFFFAOYSA-N
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Description

The compound “tert-Butyl (2-piperidin-3-ylethyl)carbamate” is a solid substance with the empirical formula C12H24N2O2 . It has a molecular weight of 228.33 . Another similar compound is “tert-Butyl methyl (piperidin-3-yl)carbamate” which has a molecular weight of 214.31 .


Molecular Structure Analysis

The SMILES string for “tert-Butyl (2-piperidin-3-ylethyl)carbamate” is O=C(NCCC1CNCCC1)OC©©C . The InChI key for this compound is XQIKKZRRQGXGHF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound “tert-Butyl (2-piperidin-3-ylethyl)carbamate” is a solid . The compound “tert-Butyl methyl (piperidin-3-yl)carbamate” is a liquid and should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound has been synthesized as a cyclic amino acid ester from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization reaction, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry (Moriguchi et al., 2014).

Application in Mass-Separation Agents

  • Piperazine-based Good’s buffers, which include the compound, are explored as mass-separating agents for the separation of propanols and water azeotropic mixtures (Taha, 2016).

Organometallic Chemistry

  • The compound is investigated in the synthesis and characterization of organometallic compounds, specifically as an isosteric substitute for organic drug candidates (Patra et al., 2012).

Polymerization Processes

  • The compound's derivative is used in copper(II) nitrate complexes for rac-lactide polymerization, providing insights into reaction kinetics and molecular weight control in polymerization reactions (Daneshmand et al., 2019).

Catalysis in Oxidative Cyclization

  • The compound is involved in catalysis of oxidative cyclization of alkenols by tert-butyl hydroperoxide, demonstrating its potential in chemical transformations (Dönges et al., 2014).

Synthesis of Orthogonally Protected Amino Acids

  • It has been used in the synthesis of orthogonally protected amino acids, useful for the syntheses of edeine analogs (Czajgucki et al., 2003).

Intermediate in Anticancer Drugs

  • The compound serves as an intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).

Biodegradation Studies

  • It is also examined in the context of biodegradation of gasoline oxygenates by propane-oxidizing bacteria (Steffan et al., 1997).

Safety and Hazards

The compound “tert-Butyl methyl (piperidin-3-yl)carbamate” has the following hazard statements: H302, H315, H319, H335 . The precautionary statements are P280, P301+P312, P302+P352 .

properties

IUPAC Name

tert-butyl 2-methyl-3-(2-piperidin-1-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-13(14(18)19-15(2,3)4)12-16-8-11-17-9-6-5-7-10-17/h13,16H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFUWVXHOXLLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCN1CCCCC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate

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